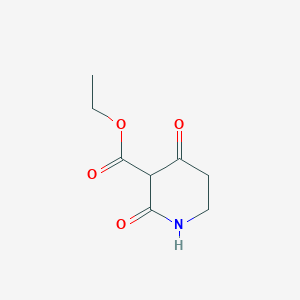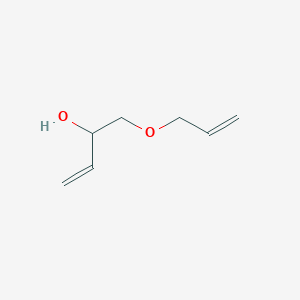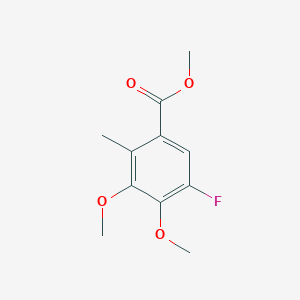
Methyl 5-fluoro-3,4-dimethoxy-2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-fluoro-3,4-dimethoxy-2-methylbenzoate: is an organic compound with the molecular formula C11H13FO4 It is a derivative of benzoic acid, characterized by the presence of fluorine, methoxy, and methyl groups on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-3,4-dimethoxy-2-methylbenzoate typically involves the esterification of 5-fluoro-3,4-dimethoxy-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 5-fluoro-3,4-dimethoxy-2-methylbenzoate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: 5-fluoro-3,4-dimethoxy-2-methylbenzoic acid.
Reduction: 5-fluoro-3,4-dimethoxy-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 5-fluoro-3,4-dimethoxy-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Wirkmechanismus
The mechanism of action of Methyl 5-fluoro-3,4-dimethoxy-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The methoxy groups may also play a role in modulating the compound’s pharmacokinetic properties, such as absorption and distribution.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-fluoro-3,4-dimethoxy-5-methylbenzoate
- 5-fluoro-3,4-dimethoxy-2-methylbenzoic acid
- Methyl 3-fluoro-4,5-dimethoxy-2-methylbenzoate
Comparison: Methyl 5-fluoro-3,4-dimethoxy-2-methylbenzoate is unique due to the specific positioning of the fluorine, methoxy, and methyl groups on the benzene ring. This unique arrangement can influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the fluorine atom at the 5-position can enhance its stability and binding affinity to biological targets, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C11H13FO4 |
|---|---|
Molekulargewicht |
228.22 g/mol |
IUPAC-Name |
methyl 5-fluoro-3,4-dimethoxy-2-methylbenzoate |
InChI |
InChI=1S/C11H13FO4/c1-6-7(11(13)16-4)5-8(12)10(15-3)9(6)14-2/h5H,1-4H3 |
InChI-Schlüssel |
DDIDBTTZKVQXMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1C(=O)OC)F)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


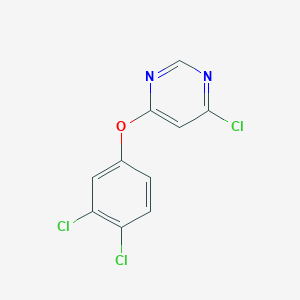
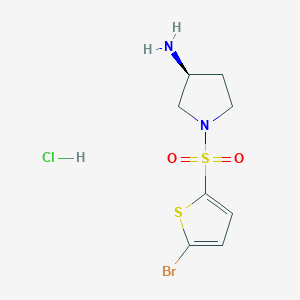
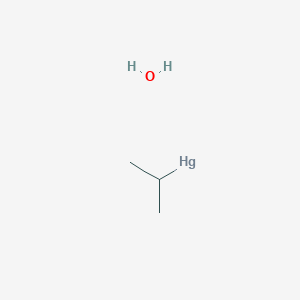
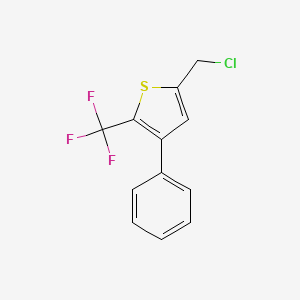
![Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B13978731.png)
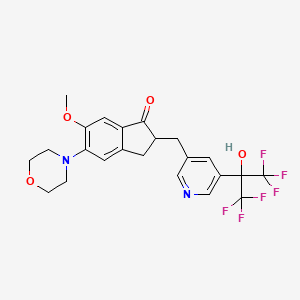

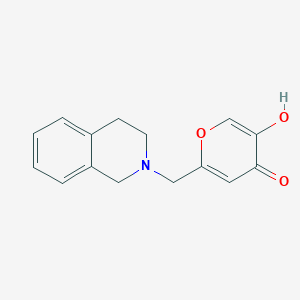
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B13978765.png)

![3-(2-Carboxyethyl)-2-[2-[(3-ethyl-6-methoxy-5-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methylbenzothiazolium iodide](/img/structure/B13978780.png)
![(R)-4-((R)-4-benzyl-2-oxooxazolidin-3-yl)-3-((3,5-dichloro-4-fluoro-[1,1-biphenyl]-4-yl)methyl)-4-oxobutanal](/img/structure/B13978784.png)
